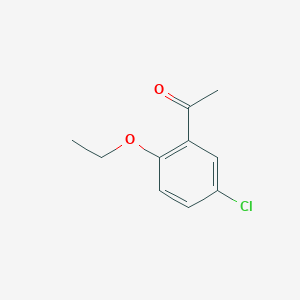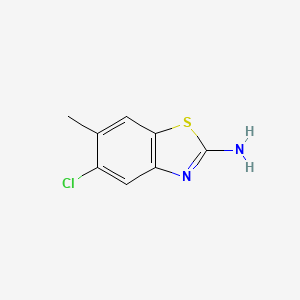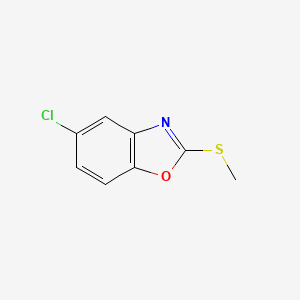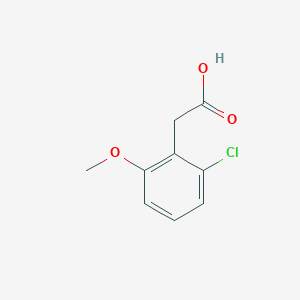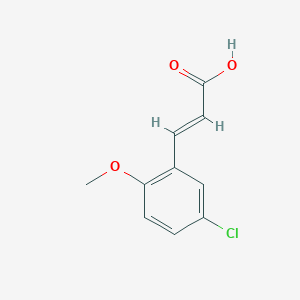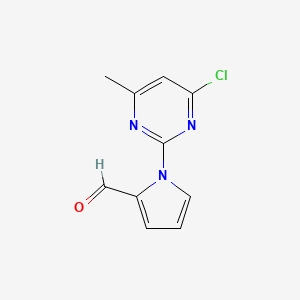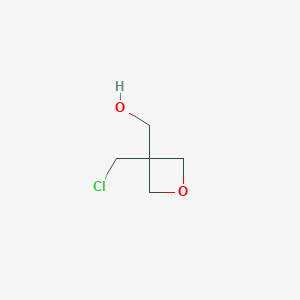
(3-Chloromethyloxetan-3-yl)methanol
Overview
Description
“(3-Chloromethyloxetan-3-yl)methanol” is a chemical compound with the empirical formula C5H9ClO2 . It has a molecular weight of 136.58 and is typically found in solid form . The IUPAC name for this compound is [3-(chloromethyl)-3-oxetanyl]methanol .
Molecular Structure Analysis
The SMILES string of (3-Chloromethyloxetan-3-yl)methanol is OCC1(CCl)COC1 . This notation provides a way to represent the structure of the molecule in a text format. The InChI code for this compound is 1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 , which is another textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
(3-Chloromethyloxetan-3-yl)methanol is a solid at room temperature . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Methanol Synthesis and Catalysis
Methanol (CH3OH) is an essential industrial chemical with diverse applications, including as a solvent and in the production of other chemicals. Research has explored improving methanol synthesis catalysis by incorporating rare earth elements into catalysts, enhancing performance due to their unique properties. The basic nature of rare earth elements can tune the basicity of catalysts, which is crucial for methanol synthesis (A. Richard & M. Fan, 2018).
Chemical Interactions and Atmospheric Chemistry
The interaction between methanol and carbon tetrachloride (CCl4) has been studied to understand their specific interactions at the molecular level, including hydrogen bond and halogen bond interactions. Such studies help elucidate the behavior of these compounds in non-aqueous mixtures and their potential atmospheric chemical activities, which could influence aerosol formation and the deposition of CCl4 (D. Pal et al., 2020).
Methanol as a Building Block in Organic Synthesis
Methanol is a versatile building block in organic synthesis, involved in creating various complex chemical structures. Its applications range from serving as a solvent for many inorganic salts to being a precursor for synthesizing complex hydrocarbon mixtures and chemicals like acetic acid and dimethyl ether (H. Offermanns et al., 2014).
Photochemical Production of Methanol
The photochemical production of methanol from peroxy radical reactions has been studied, indicating that non-methane volatile organic compounds (NMVOCs) are an essential source of both peroxy radicals and methanol. Such research contributes to understanding methanol's global budget and its photochemical production routes, which are significant for atmospheric chemistry (M. A. Khan et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(chloromethyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZNEDGOZPNEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




